molecular formula C20H17ClN4O B2402047 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone CAS No. 2034559-53-8

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone

Cat. No.: B2402047
CAS No.: 2034559-53-8
M. Wt: 364.83
InChI Key: OVDBNAYKXIRLPH-UHFFFAOYSA-N
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Description

The compound “(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone” features a benzimidazole-pyrrolidine core linked to a 5-chloroindole moiety via a methanone bridge. The 5-chloro substituent on the indole ring may enhance lipophilicity and electronic effects, influencing bioactivity and physicochemical properties. This article provides a detailed comparison with structurally and functionally related compounds, emphasizing synthesis, biological activity, and molecular interactions.

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(5-chloro-1H-indol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O/c21-14-5-6-16-13(9-14)10-18(23-16)20(26)24-8-7-15(11-24)25-12-22-17-3-1-2-4-19(17)25/h1-6,9-10,12,15,23H,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDBNAYKXIRLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC5=C(N4)C=CC(=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and indole intermediates, followed by their coupling through a series of condensation and substitution reactions.

  • Preparation of Benzimidazole Intermediate

    • Starting material: o-phenylenediamine
    • Reagent: Formic acid or other suitable formylating agents
    • Conditions: Reflux in an appropriate solvent (e.g., ethanol) to form benzimidazole.
  • Preparation of Indole Intermediate

    • Starting material: 2-nitrotoluene
    • Reagent: Palladium catalyst, hydrogen gas
    • Conditions: Hydrogenation to form indole.
  • Coupling Reaction

    • Reagents: Pyrrolidine, 5-chloroindole, benzimidazole intermediate
    • Conditions: Use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent (e.g., dichloromethane) under inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole or indole rings, converting them to amines.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Use of reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Use of electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential as a bioactive molecule. Studies may focus on its interaction with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its therapeutic potential. The compound’s structure suggests possible applications in the development of drugs for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone is likely to involve interactions with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell function.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name / ID Key Substituents/Modifications Key Findings Reference
Target Compound 5-Chloroindole, pyrrolidine N/A (Baseline for comparison) N/A
2f (Compound 2f, ) 4-Chlorophenyl, diphenylphosphoryl High yield (96%); phosphorus enhances electronic properties
P3 () 3,4,5-Trimethoxyphenyl Corrosion inhibition in HCl; methoxy groups improve adsorption on steel
I5 () 4-tert-Butylphenyl Anti-dengue activity; bulky tert-butyl enhances hydrophobic interactions
AS2-13 () 4-Nitrophenyl, oxadiazole-thio Strong molecular interactions in DMSO/DMF; nitro group increases polarity

Analysis :

  • Phosphoryl vs. Chloro Substituents : Compound 2f (4-chlorophenyl with phosphoryl) demonstrates higher synthetic yield (96%) compared to the target compound’s unspecified yield, suggesting phosphorus groups may stabilize intermediates . The target’s 5-chloroindole lacks phosphorus but could exhibit distinct electronic effects due to chlorine’s electronegativity.
  • Methoxy vs. Chloro in Corrosion Inhibition : P3’s trimethoxyphenyl group shows superior corrosion inhibition in acidic environments compared to P4 (4-methoxyphenyl), highlighting electron-donating methoxy groups as favorable for adsorption on steel . The target’s chloro substituent (electron-withdrawing) may reduce adsorption efficiency unless compensated by indole’s aromatic π-system.

Table 2: Comparative Bioactivity of Benzimidazole Derivatives

Compound Name / ID Biological Activity Mechanism/Notes Reference
Target Compound Unknown (inferred potential) 5-Chloroindole may enhance antiviral activity N/A
I5 () Anti-dengue (NS2B-NS3 protease inhibition) 4-tert-Butylphenyl improves hydrophobic fit
D3 () Anti-dengue (non-cytotoxic) Methanone linker optimizes binding affinity
AS2-14 () Not explicitly stated (oxadiazole-thio) Aminophenyl may enhance solubility

Analysis :

  • Anti-Dengue Potential: The 4-tert-butylphenyl group in I5 and D3 enhances hydrophobic interactions with viral protease active sites . The target compound’s 5-chloroindole could similarly improve binding via halogen bonding or increased lipophilicity, though empirical validation is required.
  • Cytotoxicity: D3’s non-cytotoxicity suggests methanone-linked benzimidazoles are biocompatible, a trait likely shared by the target compound due to structural similarity .

Physicochemical and Solubility Properties

Table 3: Solubility and Molecular Interactions

Compound Name / ID Solubility Profile Key Solvents Tested Reference
Target Compound Predicted low solubility in water N/A N/A
AS2-13 () High polarity in DMSO/DMF DMSO, DMF (298.15–318.15 K)
AS2-14 () Improved solubility due to aminophenyl DMSO, DMF
Compound in Solubility influenced by indole-methyl Empirical testing required

Analysis :

  • Solvent Interactions: AS2-13 and AS2-14 exhibit temperature-dependent solubility in DMSO/DMF due to oxadiazole-thio and nitro/amino groups . The target compound’s pyrrolidine (basic) and 5-chloroindole (hydrophobic) may reduce solubility in polar solvents compared to AS2-14’s aminophenyl.
  • Temperature Effects : Ultrasonic studies in reveal that viscosity and density decrease with rising temperature, a trend likely applicable to the target compound in similar solvents .

Biological Activity

The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone represents a novel addition to the class of benzimidazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound features:

  • A benzo[d]imidazole moiety , known for its ability to interact with various biological targets.
  • A pyrrolidine ring , which may enhance the lipophilicity and bioavailability of the compound.
  • A 5-chloro-1H-indole structure, contributing to its unique pharmacological properties.

Anticancer Properties

Research indicates that derivatives of benzo[d]imidazole, including this compound, exhibit significant anticancer activity. The mechanism is often linked to the inhibition of key signaling pathways involved in tumor growth. For instance, studies have shown that similar compounds can inhibit the insulin-like growth factor 1 receptor (IGF-1R), a critical player in cancer cell proliferation and survival .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Related benzimidazole derivatives have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Candida albicans. For example, studies on structurally similar compounds indicated minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL against these pathogens . The presence of halogen substituents like chlorine has been associated with enhanced antibacterial activity.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The benzimidazole moiety is known to inhibit kinases involved in cellular signaling pathways, potentially disrupting cancer cell growth and proliferation.
  • Microtubule Disruption : Compounds containing imidazole rings can interfere with microtubule assembly, affecting cell division and leading to apoptosis in cancer cells.

Study 1: Anticancer Activity

In a recent study focused on the SAR (structure-activity relationship) of benzimidazole derivatives, it was found that modifications at specific positions significantly enhanced anticancer potency against various cell lines. The introduction of a pyrrolidine ring was shown to increase selectivity towards cancer cells while minimizing toxicity to normal cells .

Study 2: Antimicrobial Efficacy

A comparative analysis of several benzimidazole derivatives revealed that compounds with similar structural features to this compound exhibited potent antimicrobial activity. The study highlighted that derivatives with halogen substitutions displayed lower MIC values against resistant strains of bacteria .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AnticancerInhibition of IGF-1R and microtubule disruption
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Q. What are the standard synthetic routes for synthesizing (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Reaction : Utilize a nucleophilic substitution or coupling reaction between 5-chloro-1H-indole-2-carboxylic acid derivatives and pyrrolidine-containing intermediates. For example, refluxing 1-(1H-benzo[d]imidazol-1-yl)pyrrolidine with 5-chloro-1H-indole-2-carbonyl chloride in anhydrous dioxane or THF, catalyzed by K₂CO₃ or Et₃N (similar to ).
  • Optimization : Adjust reaction time (16–24 hours), temperature (80–100°C), and stoichiometry (1:1.2 molar ratio of nucleophile to electrophile). Monitor progress via TLC.
  • Purification : Precipitate crude product in ice-water, filter, and recrystallize from ethanol or acetonitrile (yields ~75–85%) .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural identity?

Methodological Answer:

  • 1H/13C NMR : Assign proton environments (e.g., indole NH at δ 10–12 ppm, aromatic protons at δ 6.5–8.5 ppm) and carbon signals (e.g., carbonyl at ~160–170 ppm). Compare with DFT-predicted shifts .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error.
  • IR : Validate carbonyl (1650–1750 cm⁻¹) and aromatic C-H stretches (3050–3150 cm⁻¹).
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., reported δ 11.78 ppm for indole NH in a related benzimidazole-indole hybrid) .

Q. How can researchers ensure purity and stability during storage?

Methodological Answer:

  • Purity : Use column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water).
  • Stability : Store under inert gas (N₂/Ar) at −20°C in amber vials. Monitor decomposition via periodic HPLC analysis (e.g., check for hydrolyzed byproducts) .

Advanced Research Questions

Q. How can computational methods like DFT predict the compound’s electronic properties and reactivity?

Methodological Answer:

  • Geometry Optimization : Use B3LYP/6-31G* to minimize energy and confirm planar indole-benzimidazole conjugation ().
  • HOMO-LUMO Analysis : Calculate energy gaps (ΔE ~3–5 eV) to predict electrophilic/nucleophilic sites.
  • Solvent Effects : Apply polarizable continuum models (PCM) to simulate aqueous/DMSO environments. Validate with experimental UV-Vis spectra .

Q. What strategies resolve contradictions between computational binding predictions and observed biological activity?

Methodological Answer:

  • Docking Validation : Use AutoDock Vina or MOE to simulate interactions with targets (e.g., kinases, GPCRs). Cross-check with crystallographic data from PDB ().
  • In Vitro Assays : Perform dose-response curves (IC₅₀) in enzyme inhibition studies. Address discrepancies by testing enantiopure forms (if chiral centers exist) or probing metabolites .

Q. How can structure-activity relationships (SAR) be explored for optimizing bioactivity?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 5-Cl with -CF₃ on indole; substitute pyrrolidine with piperidine).
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., benzimidazole N) and hydrophobic regions.
  • Biological Testing : Compare cytotoxicity (MTT assay), selectivity (kinase profiling), and ADMET properties (e.g., LogP via shake-flask method) .

Q. What experimental designs are suitable for studying environmental fate and degradation pathways?

Methodological Answer:

  • Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous buffer (pH 7.4); monitor degradation via LC-MS.
  • Biodegradation : Incubate with liver microsomes or soil microbiota; identify metabolites (e.g., hydroxylated or dechlorinated products).
  • QSPR Models : Corporate molecular descriptors (e.g., topological polar surface area) to predict half-life .

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